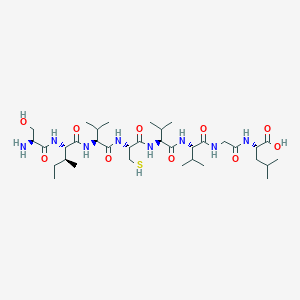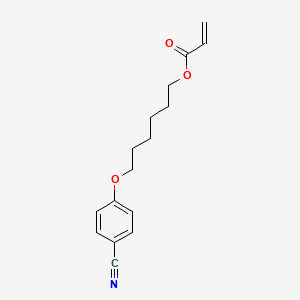![molecular formula C9H11ClN4S B12516919 N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide CAS No. 796972-39-9](/img/structure/B12516919.png)
N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a hydrazinecarbothiohydrazide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide typically involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazinecarbothiohydrazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-[1-(4-Chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide: Shares a similar structure but with a pyrazine ring.
N’-[1-(4-Chlorophenyl)ethylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring and an ethylphenyl group
Uniqueness
N’-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide is unique due to its specific combination of a chlorophenyl group and a hydrazinecarbothiohydrazide moiety
Properties
CAS No. |
796972-39-9 |
|---|---|
Molecular Formula |
C9H11ClN4S |
Molecular Weight |
242.73 g/mol |
IUPAC Name |
1-amino-3-[1-(4-chlorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11ClN4S/c1-6(13-14-9(15)12-11)7-2-4-8(10)5-3-7/h2-5H,11H2,1H3,(H2,12,14,15) |
InChI Key |
ALPYDSXJTGXBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NN)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)

![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)

![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)

![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)

![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)


![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)
